molecular formula C30H36O4 B1673357 Kazinol B CAS No. 99624-27-8

Kazinol B

Cat. No.: B1673357
CAS No.: 99624-27-8
M. Wt: 392.5 g/mol
InChI Key: GGWMAHDWGWYVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kazinol B is a naturally occurring isoprenylated flavan characterized by a dimethylpyran ring (C₂₅H₂₈O₄; CAS 99624-27-8) . It is primarily recognized as an inhibitor of nitric oxide (NO) production, with significant applications in diabetes research. This compound enhances insulin sensitivity by activating the insulin-Akt signaling pathway and AMP-activated protein kinase (AMPK), thereby promoting glucose uptake in adipocytes and myocytes . Additional studies highlight its role in modulating intracellular calcium ([Ca²⁺]i) via sphingosine 1-phosphate (S1P) and inositol trisphosphate (IP₃) pathways, as well as inducing superoxide anion (O₂⁻) generation in neutrophils through protein kinase C (PKC)-dependent mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kazinol B can be synthesized through the isolation of prenylated polyphenols from Broussonetia kazinoki. The process involves the extraction of the plant material followed by chromatographic separation to isolate the desired compound . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability and purity of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by various chromatographic techniques to isolate this compound in its pure form. The use of advanced technologies such as high-performance liquid chromatography (HPLC) ensures the efficient and high-yield production of this compound .

Chemical Reactions Analysis

Types of Reactions: Kazinol B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Kazinol B is a natural isoprenylated flavan found in Broussonetia kazinoki Sieb, a plant used in folk medicine . Research indicates that this compound (KB) may have several potential therapeutic applications, particularly related to cardiac protection and anti-inflammatory effects .

Scientific Research Applications

Cardioprotective Effects:

  • Hypoxia/Reoxygenation Injury: Studies have investigated the protective effects of this compound on cardiac cells subjected to hypoxia and reoxygenation (H/R) injury. This compound has shown potential in preventing cardiomyocyte injury induced by H/R by modulating the AKT and AMPK-mediated Nrf2 induction .
  • Improved Cell Viability: this compound significantly increased cell viability and suppressed LDH release in H/R-induced H9c2 cells . It was observed that cell viability was elevated (1 μM, 1.21-fold; 3 μM, 1.36-fold, and 10 μM, 1.47-fold) and LDH release was suppressed (1 μM, 0.77-fold; 3 μM, 0.68-fold, and 10 μM, 0.59-fold) .
  • Blocked Apoptotic Cascades: At a concentration of 10 μM, KB blocked apoptotic cascades, as evidenced by Annexin-V/PI (0.41-fold), DNA fragmentation (0.51-fold), caspase-3 (0.52-fold), PARP activation (0.27-fold), and Bax/Bcl-2 expression (0.28-fold) assays .
  • Antioxidant Activity: this compound (10 μM) downregulated reactive oxygen species production (0.51-fold) and lipid peroxidation (0.48-fold), while upregulating the activities of GSH-Px (2.08-fold) and SOD (1.72-fold) .

Anti-inflammatory Effects:

  • Inhibition of Pro-inflammatory Mediators: Several kazinols, including kazinol V and kazinol W, have demonstrated potent anti-inflammatory effects by downregulating iNOS, COX-2, and TNF-α expression in LPS-stimulated RAW264.7 cells .
  • NF-κB Signaling Pathway Inhibition: Kazinol C and isokazinol D can inhibit the NF-κB signaling pathway, reducing cytokine-mediated iNOS induction, nitric oxide production, apoptotic cell death, and defects in insulin secretion .

Immunological Research:

  • Respiratory Burst Stimulation: this compound stimulates the respiratory burst in rat neutrophils, which is mediated by the synergism of protein kinase C (PKC) activation and [Ca2+]i elevation . It concentration-dependently stimulates superoxide anion generation in neutrophils .

Anti-Diabetic Potential:

  • Protection Against β-Cell Damage: Kazinol C and isokazinol D may have therapeutic value in delaying pancreatic β-cell damage in type 1 diabetes by blocking the NF-κB pathway .

Antimicrobial Applications:

  • Antibacterial Activity: Bio-synthesized silver nanoparticles (b-AgNPs) using Olax scandens leaf extract exhibit enhanced antibacterial activity .

Anti-Cancer Applications:

  • Anti-cancer activities Bio-synthesized silver nanoparticles (b-AgNPs) show anti-cancer activities to different cancer cells such as human lung cancer cell lines, mouse melanoma cell line and human breast cancer cells .
  • Cytotoxicity in Cancer Cells: Kazinol A has shown cytotoxicity in T24 and T24R2 cells via G0/1 arrest, mediated by decreasing cyclin D1 and increasing p21 . Kazinol E has been identified as a targeted molecule for breast cancer stem-like cells by blocking EGF-induced ERK activity directly .

Muscle Regeneration and Repair

  • Muscle regeneration: Kazinol P, a natural compound isolated from BK, showed the therapeutic effects of improving muscle regeneration and repair with the mechanism of promoting .
ApplicationDescription
CardioprotectionProtects cardiomyocytes from hypoxia/reoxygenation-induced injury by modulating AKT and AMPK-mediated Nrf2 signaling .
Anti-inflammatoryDownregulates pro-inflammatory mediators such as iNOS, COX-2, and TNF-α . Inhibits the NF-κB signaling pathway, reducing cytokine-mediated damage .
Immunological StimulationStimulates respiratory burst in neutrophils via PKC activation and [Ca2+]i elevation .
Anti-diabeticMay delay pancreatic β-cell damage in type 1 diabetes by blocking the NF-κB pathway .
Anti-cancerInduces cytotoxicity in cancer cells and acts as a targeted molecule for breast cancer stem-like cells .
Muscle Regeneration and RepairImproves muscle regeneration and repair .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Similarities and Differences

Kazinol B belongs to a class of polyphenols derived from Broussonetia species, sharing a 1,3-diphenylpropane backbone with other kazinols (e.g., Kazinol C, F, J, Q). Key structural variations include:

  • This compound: Features a dimethylpyran ring and isoprenyl group .
  • Kazinol C: A 1,3-diphenylpropane derivative lacking the dimethylpyran moiety .
  • Kazinol F: Contains a flavane skeleton with a trihydroxy substitution .
  • Kazinol Q: Includes additional hydroxyl groups enhancing hydrophobicity and DNMT inhibition .

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Key Structural Features Source
This compound C₂₅H₂₈O₄ Dimethylpyran ring, isoprenyl Broussonetia spp.
Kazinol C C₂₅H₃₀O₄ 1,3-diphenylpropane backbone B. kazinoki
Kazinol F C₂₅H₃₀O₅ Trihydroxyflavane B. papyrifera
Kazinol Q C₃₀H₃₈O₆ Hydroxyl-rich, hydrophobic Formosan plants

Mechanistic and Functional Comparisons

(A) Antidiabetic Activity

  • This compound: Enhances PPARγ and C/EBPα expression (2–20 μM), increases lipid accumulation (2.4-fold at 20 μM), and improves glucose uptake via GLUT4 upregulation .
  • Kazinol C & Isokazinol D: Suppress NF-κB signaling in pancreatic β-cells, reducing cytokine-induced NO production and apoptosis .

(B) Anticancer and Autophagy Modulation

  • Kazinol C: At low concentrations (15–30 μM), induces autophagy via ER stress-mediated unfolded protein response (UPR) and TFEB nuclear translocation. At higher doses, it activates AMPK to trigger apoptosis in colon cancer cells .

(C) Antiviral Activity

  • Kazinol F: Inhibits SARS-CoV-2 main protease (Mpro) with binding affinity (-8.1 kcal/mol) by interacting with catalytic residues His41 and Cys145 .
  • This compound: No direct antiviral activity reported, though structurally related compounds like broussochalcone B target MERS-CoV (IC₅₀ = 27.9 μM) .

(D) Epigenetic Modulation

  • Kazinol Q: Inhibits DNA methyltransferase (DNMT) by competing with cytosine binding, showing higher chemical stability than (-)-EGCG .

Table 2: Functional Comparison of this compound and Analogues

Compound Key Activities Mechanisms Concentration/IC₅₀
This compound Antidiabetic, Ca²⁺ modulation Akt/AMPK activation, S1P/IP₃ pathways 2–20 μM (in vitro)
Kazinol C Anticancer, autophagy induction ER stress/UPR, AMPK-mediated apoptosis 15–30 μM (autophagy)
Kazinol F Antiviral (SARS-CoV-2) Mpro inhibition N/A (binding affinity)
Kazinol Q Anticancer (epigenetic) DNMT inhibition N/A

Therapeutic Potential and Limitations

  • Its Ca²⁺-modulating effects may have off-target implications in cardiovascular systems .
  • Kazinol C: Dual autophagy-apoptosis effects make it versatile for cancer therapy, but dose-dependent toxicity requires careful optimization .
  • Kazinol F: Potential COVID-19 therapeutic, but in vivo efficacy remains unvalidated .
  • Kazinol Q: Epigenetic modulation offers broad anticancer applications, though pharmacokinetic studies are lacking .

Biological Activity

Kazinol B, a natural isoprenylated flavonoid derived from Broussonetia kazinoki, has garnered significant interest due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique isoprenylated structure, which enhances its biological activity. The compound has been shown to exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and insulin-sensitizing effects.

1. Antioxidant Activity

This compound has demonstrated the ability to reduce oxidative stress in various cell types. In a study involving H9c2 cardiomyocytes subjected to hypoxia-reoxygenation (H/R) injury, this compound significantly elevated cell viability and reduced lactate dehydrogenase (LDH) release, indicating protective effects against oxidative damage. The compound also downregulated reactive oxygen species (ROS) production and lipid peroxidation while enhancing the activities of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) .

2. Insulin Sensitization

This compound has been shown to improve insulin sensitivity in 3T3-L1 adipocytes by enhancing glucose uptake through the insulin-Akt signaling pathway. The compound increased the expression and translocation of glucose transporter 4 (GLUT-4) to the plasma membrane, thereby facilitating glucose uptake. Additionally, this compound stimulated the secretion of adiponectin, a hormone associated with reduced risk for type 1 and type 2 diabetes mellitus .

3. Anti-inflammatory Effects

Research indicates that this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. By suppressing the degradation of IκB-α and preventing NF-κB translocation into the nucleus, this compound effectively reduces pro-inflammatory cytokine production in macrophages .

Research Findings

StudyKey FindingsMethodology
This compound stimulates superoxide anion generation in neutrophils via PKC activation and calcium elevation.In vitro assays on rat neutrophils.
Enhances glucose uptake and improves insulin sensitivity in adipocytes; upregulates GLUT-4 expression.Cell culture studies with 3T3-L1 adipocytes.
Protects cardiomyocytes from H/R-induced injury; reduces oxidative stress markers.H9c2 cell line experiments under hypoxic conditions.
Inhibits NF-κB activity and reduces nitric oxide production in LPS-stimulated macrophages.In vitro assays on RAW 264.7 macrophages.

Case Studies

Case Study 1: Cardioprotection
In a study examining the cardioprotective effects of this compound, researchers found that treatment with this compound significantly improved cell viability in H9c2 cells subjected to hypoxia-reoxygenation stress. The study measured various apoptotic markers and oxidative stress indicators, demonstrating that this compound effectively mitigated cellular damage through its antioxidant properties.

Case Study 2: Diabetes Management
Another case study focused on the insulin-sensitizing effects of this compound highlighted its potential as a therapeutic agent for diabetes management. The study showed that this compound enhanced lipid accumulation and gene expression related to adipogenesis, suggesting its role in improving metabolic health.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Kazinol B in enhancing insulin sensitivity, and what experimental approaches validate these mechanisms?

this compound enhances insulin sensitivity primarily through activation of the insulin-Akt signaling pathway and AMPK phosphorylation. Methodologically, this is validated using differentiated 3T3-L1 adipocytes and C2C12 myotubes treated with this compound (2–20 μM for 24–72 hours). Key assays include:

  • Akt phosphorylation analysis via Western blot after 1-hour insulin stimulation .
  • Glucose uptake quantification using fluorescent 2ʹ-NBDG, with dose-dependent increases observed at 2–20 μM .
  • Gene expression profiling (e.g., GLUT4 mRNA upregulation) via qPCR .

Q. Which in vitro models are most suitable for studying this compound's effects on adipogenesis and lipid metabolism?

The 3T3-L1 preadipocyte cell line is widely used to study this compound's adipogenic effects. Critical experimental parameters include:

  • Dose range : 2–20 μM over 5 days to assess PPARγ and C/EBPα protein/mRNA levels via Western blot and RT-PCR .
  • Lipid accumulation measurement using Oil Red O staining, with 20 μM this compound increasing lipid storage by 2.4-fold compared to MDI-treated controls .
  • Cytotoxicity assessment via MTT assays to confirm non-toxic effects within the tested range .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dual role as an AMPK activator and iNOS inhibitor in metabolic studies?

this compound exhibits context-dependent mechanisms:

  • AMPK activation (2–20 μM in adipocytes) enhances glucose uptake and insulin sensitivity .
  • iNOS inhibition (6.25–50 μM in RAW 264.7 macrophages) reduces NO production, suggesting anti-inflammatory effects . To reconcile these, researchers should:
  • Compare cell-type-specific responses : Adipocytes vs. macrophages may prioritize different pathways.
  • Dose optimization : Lower doses (2–20 μM) favor metabolic effects, while higher doses (25–50 μM) may skew toward anti-inflammatory roles .
  • Pathway crosstalk analysis : Use inhibitors (e.g., Compound C for AMPK) to isolate signaling contributions .

Q. What experimental strategies are recommended for integrating this compound's PPARγ/C/EBPα effects with other adipogenic regulators in complex disease models?

To study this compound's multi-target adipogenic activity:

  • Co-treatment assays : Combine with PPARγ antagonists (e.g., GW9662) to assess pathway dominance .
  • Transcriptomic profiling : RNA-seq of this compound-treated adipocytes to identify secondary targets (e.g., adiponectin) .
  • In vivo validation : Use high-fat diet (HFD) rodent models to compare this compound's effects on insulin sensitivity and adipose tissue expansion .

Q. How should researchers design dose-response studies to account for this compound's solubility limitations and cell-type variability?

  • Solvent optimization : this compound is DMSO-soluble, but final DMSO concentrations should not exceed 0.1% to avoid cytotoxicity .
  • Cell-specific EC50 determination : For example, 3T3-L1 adipocytes show maximal glucose uptake at 20 μM, while RAW 264.7 macrophages require ≥25 μM for iNOS inhibition .
  • Temporal analysis : Time-course experiments (e.g., 1–72 hours) to distinguish acute (Akt phosphorylation) vs. chronic (adipogenesis) effects .

Q. Methodological Considerations

Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in AMPK-related assays?

  • Standardize cell differentiation protocols : Ensure consistent 3T3-L1 differentiation using MDI cocktail (IBMX, dexamethasone, insulin) .
  • Include positive controls : Use known AMPK activators (e.g., AICAR) to validate assay sensitivity .
  • Data normalization : Express phospho-Akt levels as a ratio to total Akt to account for loading variability .

Q. How can researchers address variability in this compound's effects across different cell lines (e.g., 3T3-L1 vs. C2C12)?

  • Cross-validation : Test identical doses (e.g., 10 μM) in parallel assays to identify cell-line-specific responses .
  • Mechanistic redundancy checks : Confirm AMPK activation in both cell types via immunoblotting or FRET-based sensors .
  • Functional readouts : Compare glucose uptake (C2C12) vs. lipid accumulation (3T3-L1) to contextualize metabolic outcomes .

Q. Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects on gene expression?

  • Non-linear regression : Fit dose-response curves (e.g., log[this compound] vs. PPARγ mRNA) to calculate EC50 values .
  • Multiple comparison corrections : Use ANOVA with post-hoc tests (e.g., Tukey) for multi-dose experiments .
  • Correlation analysis : Link PPARγ/C/EBPα levels with lipid accumulation rates to establish causality .

Properties

IUPAC Name

6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBHDIGHKHWKC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244170
Record name Kazinol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99624-27-8
Record name Kazinol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kazinol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kazinol B
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kazinol B
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kazinol B
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kazinol B
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kazinol B
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Kazinol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.